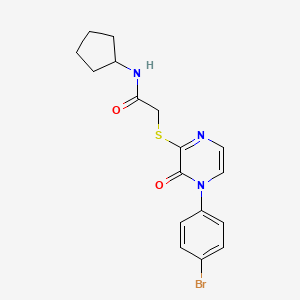

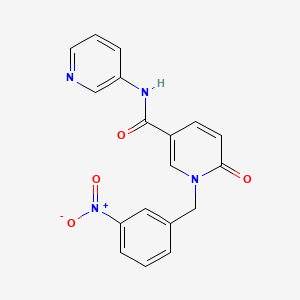

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-cyclopentylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-cyclopentylacetamide" is a derivative of pyrazinamide, a compound that has been extensively studied for its various properties and potential applications. The structure of this compound suggests that it may have interesting chemical and physical properties due to the presence of a bromophenyl group, a thioether linkage, and a cyclopentyl ring.

Synthesis Analysis

The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions and crystallization using a mixture of solvents like toluene and methanol . The synthesis process is typically confirmed through various analytical techniques, including elemental analysis, FTIR, NMR, and single-crystal X-ray diffraction. These methods ensure the correct formation of the target compound and help in determining its purity and structural conformation.

Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using both experimental techniques and theoretical calculations. For instance, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide have been studied using XRD diffraction, FT-IR, NMR spectroscopies, and DFT calculations . The geometrical parameters obtained from these studies are in good agreement with the experimental XRD data, indicating the reliability of the computational methods in predicting the molecular structure.

Chemical Reactions Analysis

While the specific chemical reactions of "2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-cyclopentylacetamide" are not detailed in the provided papers, related compounds exhibit a range of intermolecular interactions. These include hydrogen bonding, which plays a significant role in the stabilization of the crystal structure . Additionally, antipyrine derivatives have been shown to form molecular sheets primarily through hydrogen bonds, with stabilization dominated by electrostatic energy contributions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this class can be inferred from their molecular structure. The presence of a bromophenyl group may influence the compound's reactivity and interaction with other molecules. The crystal packing is often stabilized by hydrogen bonds, as seen in similar compounds . Theoretical calculations, such as HOMO-LUMO analysis and molecular electrostatic potential, provide insights into the charge transfer within the molecule and its potential role in non-linear optics . The first hyperpolarizability of these compounds is also calculated to assess their suitability for applications in non-linear optics .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with structural similarities to 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-cyclopentylacetamide have been synthesized for their potential use as antimicrobial agents. For example, novel heterocyclic compounds incorporating sulfamoyl moiety have been developed for antimicrobial applications, showcasing promising results against bacterial and fungal strains (Darwish et al., 2014).

Antitumor Potential

Furthermore, compounds derived from similar chemical frameworks have been evaluated for their antitumor properties. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds derived from a related cyanoacetamide showed significant antiproliferative activity against various human cancer cell lines, indicating a potential application in cancer research (Shams et al., 2010).

Antimicrobial Activity

The development of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives from structurally related compounds has shown effective antimicrobial activities, suggesting the potential of such compounds in addressing microbial resistance (Gad-Elkareem et al., 2011).

Chemical Synthesis and Reactions

The versatility in the chemical synthesis and reactions of compounds with bromophenyl and cyanoacetamide components, leading to the formation of various heterocyclic derivatives, underscores the significance of such compounds in medicinal chemistry and drug development (Kammel et al., 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O2S/c18-12-5-7-14(8-6-12)21-10-9-19-16(17(21)23)24-11-15(22)20-13-3-1-2-4-13/h5-10,13H,1-4,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWOVFBCKQXQFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-cyclopentylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3000169.png)

![7-(3-chloro-4-methylphenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3000174.png)

![3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B3000180.png)

![N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B3000182.png)

![2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3000184.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3000187.png)

![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1-(2-methoxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B3000188.png)